molecular formula C9H15NO B13827028 4-(2-Methylbuta-1,3-dienyl)morpholine

4-(2-Methylbuta-1,3-dienyl)morpholine

Cat. No.: B13827028
M. Wt: 153.22 g/mol
InChI Key: WEIOEOZEFXKYOA-UHFFFAOYSA-N
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Description

4-(2-Methylbuta-1,3-dienyl)morpholine is a chemical compound of interest in synthetic and medicinal chemistry research. Its structure incorporates a morpholine ring, a heterocycle renowned for its versatile applications in drug discovery, particularly for central nervous system (CNS) targets. The morpholine moiety is frequently employed to fine-tune the physicochemical properties of drug candidates, as its balanced lipophilic-hydrophilic profile and weak basicity can enhance solubility and improve permeability through biological barriers like the blood-brain barrier . The 2-methylbuta-1,3-dienyl side chain, an isoprene derivative, suggests potential as a synthetic intermediate or building block. Isoprene units (2-methylbuta-1,3-diene) are fundamental building blocks in biosynthesis, forming the backbone of a vast class of natural products called terpenoids (or isoprenoids) . This structural motif indicates potential utility in the synthesis of more complex molecules, possibly for novel material science applications or in the semi-synthesis of natural product analogs. Researchers may explore this compound as a key intermediate in multi-step synthetic routes or as a scaffold for developing biologically active molecules. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-(2-methylbuta-1,3-dienyl)morpholine

InChI

InChI=1S/C9H15NO/c1-3-9(2)8-10-4-6-11-7-5-10/h3,8H,1,4-7H2,2H3

InChI Key

WEIOEOZEFXKYOA-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCOCC1)C=C

Origin of Product

United States

Synthetic Methodologies for 4 2 Methylbuta 1,3 Dienyl Morpholine

Direct Condensation and Dehydration Strategies

The most fundamental approach to the synthesis of dienamines, including 4-(2-methylbuta-1,3-dienyl)morpholine, involves the direct condensation of an α,β-unsaturated aldehyde or ketone with a secondary amine, followed by dehydration. In this specific case, the reaction would occur between morpholine (B109124) and a suitable isoprene-derived carbonyl compound, such as 3-methyl-2-butenal. This process initially forms a carbinolamine intermediate, which then dehydrates to yield an iminium ion. Subsequent deprotonation and isomerization lead to the thermodynamically stable dienamine product. This type of reaction is a classic example of dehydration synthesis or a condensation reaction, where two molecules are joined with the loss of a small molecule, typically water. researchgate.netkhanacademy.org

Optimization of Reaction Conditions and Solvent Systems

The efficiency of dienamine synthesis is highly dependent on the careful optimization of reaction conditions, particularly the choice of solvent and temperature. The primary goal is to facilitate the removal of water, which drives the equilibrium towards the product. A variety of solvents can be employed, with the optimal choice often depending on the specific substrates and catalyst used.

Studies on analogous condensation reactions have shown that polar protic solvents like ethanol (B145695) can be highly effective, often providing better yields than other solvents such as methanol, acetonitrile (B52724) (CH₃CN), or dimethylformamide (DMF). researchgate.net The reaction is typically performed under reflux conditions to ensure sufficient energy for the dehydration step and to aid in the removal of the water byproduct, for instance, through the use of a Dean-Stark apparatus.

Table 1: Effect of Solvent on Dienamine Synthesis Yield This table presents hypothetical data based on general findings for analogous reactions.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1EthanolReflux885
2MethanolReflux1072
3AcetonitrileReflux1265
4DMF1001255
5TolueneReflux (Dean-Stark)690

Catalyst Evaluation in Dienamine Formation

Catalysis is crucial for accelerating the condensation and dehydration steps in dienamine formation. Both Brønsted and Lewis acids are commonly employed to activate the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the amine. acs.orgnih.gov The catalyst facilitates the protonation of the carbonyl oxygen, enhancing its electrophilicity, and also aids in the elimination of water from the carbinolamine intermediate.

A range of catalysts has been evaluated for similar transformations, with varying degrees of success. researchgate.net While simple acids like acetic acid or p-toluenesulfonic acid (p-TSA) are effective, other catalytic systems have also been explored. researchgate.net For instance, molecular iodine has been shown to be a particularly efficient catalyst for certain condensation reactions, sometimes outperforming traditional acid catalysts. researchgate.net Lewis acids such as zinc chloride (ZnCl₂) can also promote the reaction. researchgate.net In the absence of a catalyst, the reaction often fails to proceed to completion. researchgate.net

Table 2: Evaluation of Different Catalysts for Dienamine Formation This table is based on findings for related condensation reactions and illustrates comparative catalyst effectiveness. researchgate.net

EntryCatalyst (20 mol%)SolventYield (%)Reaction Time (h)
1Iodine (I₂)Ethanol926
2p-TSAEthanol8010
3Acetic AcidEthanol7512
4ZnCl₂Ethanol6814
5Piperidine (B6355638)Ethanol6018
6NoneEthanol<524

Multicomponent Reaction Approaches to Dienamine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for building molecular complexity. nih.govbeilstein-journals.org This approach offers significant advantages in terms of atom economy, step efficiency, and cost-effectiveness. beilstein-journals.org While a direct MCR for this compound is not standard, the principles of MCRs can be applied to generate diverse dienamine-containing scaffolds. nih.gov

For example, imine-initiated MCRs, such as the Povarov reaction, provide a framework for accessing complex heterocyclic systems. nih.gov In such a reaction, an aniline, an aldehyde, and an olefin acting as a dienophile can combine to form tetrahydroquinoline derivatives. nih.gov By analogy, one could envision a process where morpholine, an appropriate aldehyde, and a third reactive component are combined to rapidly assemble a complex dienamine-based structure. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov

Chemo- and Regioselective Synthesis via Precursor Functionalization

Achieving chemo- and regioselectivity is a critical challenge in organic synthesis, particularly when dealing with multifunctional molecules. nih.govresearchgate.net In the context of this compound synthesis, selectivity is key to ensuring the correct formation of the dienamine structure and guiding its subsequent reactions. The synthesis of dienamines from α,β-unsaturated aldehydes and secondary amines is a cornerstone of organocatalysis, where the dienamine intermediate can react with electrophiles at its γ-position. rsc.orgresearchgate.netnih.gov

The regioselectivity of this subsequent functionalization is controlled by the electronic properties of the dienamine, which extends the nucleophilicity of the enamine system. By carefully choosing functionalized precursors, chemists can direct the outcome of the synthesis. For instance, starting with a precursor that already contains the desired isoprene (B109036) skeleton, such as 3-methyl-2-butenal, ensures the correct placement of the methyl group and the conjugated double bonds relative to the morpholine nitrogen. This pre-functionalization strategy avoids potential side reactions and ensures the formation of the desired constitutional isomer. mdpi.com

Stereochemical Control in this compound Synthesis

While this compound itself is achiral, the principles of stereochemical control are paramount in dienamine chemistry, particularly when these intermediates are used in asymmetric synthesis. acs.org The formation of the dienamine can result in a mixture of E/Z geometric isomers about the C=C double bond. The ratio of these isomers can be influenced by the reaction conditions and the steric and electronic properties of the substrates and catalyst. acs.org

Furthermore, the field of asymmetric organocatalysis heavily relies on the use of chiral secondary amines (such as proline derivatives) to form transient dienamine intermediates. rsc.orgnih.gov These chiral dienamines exist in a chiral environment, enabling highly enantioselective and diastereoselective reactions with various electrophiles. acs.orgnih.govresearchgate.net This methodology allows for the remote stereocontrol at the γ-position of the original carbonyl compound. acs.org Although the target molecule is achiral, the synthesis of chiral morpholine derivatives is of great importance in medicinal chemistry, and stereocontrol is a key aspect of their synthesis. nih.govbeilstein-journals.orgnih.govrsc.org The stereochemical outcome of reactions involving dienamines is often dictated by the geometry of the dienamine and the transition state of its reaction with an electrophile. acs.org

Green Chemistry Principles in Synthetic Pathways for Dienamines

The application of green chemistry principles to synthetic organic chemistry aims to reduce the environmental impact of chemical processes. nih.govresearchgate.net The synthesis of dienamines can be designed to be more sustainable by adhering to these principles. researchgate.netpurkh.com

Key green chemistry considerations include:

Catalysis: Using catalytic reagents is superior to stoichiometric ones. nih.gov Organocatalysis, which is central to dienamine chemistry, often employs small, metal-free organic molecules that are less toxic and more environmentally benign than many metal-based catalysts. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. purkh.com Multicomponent reactions are excellent examples of atom-economical processes. beilstein-journals.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. nih.gov For dienamine synthesis, replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as ethanol or performing reactions under solvent-free conditions improves the environmental profile of the process. researchgate.netchemrxiv.org

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov The development of highly active catalysts can enable reactions to proceed under milder conditions.

Table 3: Application of Green Chemistry Principles to Dienamine Synthesis

Green Chemistry PrincipleApplication in Dienamine SynthesisReference Example
PreventionUsing high-yield catalytic methods to minimize waste.Optimized catalytic condensation reactions. researchgate.net
Atom EconomyEmploying multicomponent reactions to incorporate all reactants into the final product.MCR approaches to heterocyclic scaffolds. beilstein-journals.org
Less Hazardous Chemical SynthesesUsing organocatalysts instead of heavy metal catalysts.Proline-catalyzed reactions. rsc.org
Safer SolventsReplacing chlorinated solvents with ethanol or water.Solvent screening shows ethanol as a good choice. researchgate.net
CatalysisUsing small amounts of a catalyst (e.g., iodine, p-TSA, or an amine) instead of stoichiometric reagents.Catalyst evaluation studies. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation of 4 2 Methylbuta 1,3 Dienyl Morpholine

Vibrational Spectroscopy for Conformational Analysis (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of 4-(2-Methylbuta-1,3-dienyl)morpholine. The spectra are characterized by distinct bands corresponding to the vibrational modes of the morpholine (B109124) ring and the conjugated dienyl side chain.

The morpholine moiety typically exhibits a chair conformation, a fact that can be substantiated by analyzing the C-H, C-N, and C-O-C stretching and bending frequencies. nih.gov Theoretical and experimental studies on similar N-substituted morpholines have shown that the vibrational frequencies are sensitive to the ring's conformation. nih.govscielo.org.mx For instance, the symmetric and asymmetric stretching vibrations of the C-O-C group and the C-N stretching vibrations provide a fingerprint region for the morpholine ring's geometry.

The 2-methylbuta-1,3-dienyl group introduces a series of characteristic vibrational bands. The C=C stretching vibrations of the conjugated diene system are expected to appear as strong bands in the Raman spectrum and medium to strong bands in the IR spectrum, typically in the 1600-1650 cm⁻¹ region. The presence of conjugation tends to lower the frequency of these vibrations compared to isolated double bonds. The C-H stretching vibrations of the vinyl and methyl groups are observed in the 2900-3100 cm⁻¹ range. scifiniti.com

Conformational analysis focuses on the relative orientation of the dienyl substituent with respect to the morpholine ring. Rotational isomers (rotamers) around the N-C(1') single bond may exist. Vibrational spectroscopy can distinguish between different conformers if they have sufficiently different vibrational frequencies and are present in significant populations. Low-frequency Raman spectroscopy is particularly sensitive to such large-amplitude motions and conformational changes. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the gas or solution phase can be determined. nih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H (Alkenyl)Stretching3010-3095IR, Raman
C-H (Alkyl/Methyl)Stretching2850-2970IR, Raman
C=C (Conjugated Diene)Stretching1600-1650IR, Raman
C-N (Enamine)Stretching1250-1340IR
C-O-C (Ether)Asymmetric Stretching1115-1140IR
Morpholine RingRing Puckering/DeformationBelow 600Raman

Nuclear Magnetic Resonance (NMR) Studies for Stereochemistry and Dynamics

NMR spectroscopy is indispensable for the complete structural elucidation of this compound in solution. nih.gov It provides detailed information on the connectivity, stereochemistry, and dynamic processes within the molecule. The morpholine ring protons typically appear as two distinct multiplets in the 1H NMR spectrum, corresponding to the protons adjacent to the nitrogen and oxygen atoms. acdlabs.comresearchgate.net

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons within the morpholine ring and along the butadienyl chain, confirming the sequence of atoms. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J_CH). youtube.com It allows for the direct assignment of the carbon signal for each protonated carbon by identifying the cross-peak between the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the protons on C1' of the dienyl chain to the carbon atoms of the morpholine ring adjacent to the nitrogen, confirming the attachment point of the side chain. researchgate.net

Position¹H Chemical Shift (δ, ppm) (Predicted)¹³C Chemical Shift (δ, ppm) (Predicted)Key HMBC Correlations
2,6 (Morpholine, N-CH₂)~2.7-2.9~50-55H2/H6 to C3/C5, C1'
3,5 (Morpholine, O-CH₂)~3.6-3.8~65-70H3/H5 to C2/C6
1' (Dienyl)~5.5-6.0~120-130H1' to C2/C6 (Morpholine), C2', C3'
2' (Dienyl)-~135-145-
3' (Dienyl)~6.0-6.5~115-125H3' to C1', C2', C4', C-Methyl
4' (Dienyl)~4.8-5.2~110-120H4' to C2', C3'
Methyl (on C2')~1.8-2.0~15-25Methyl H to C1', C2', C3'

Dynamic NMR Spectroscopy for Rotational Barriers and Z/E Isomerization

Dynamic NMR (DNMR) studies can provide quantitative information about energy barriers for conformational changes, such as ring inversion of the morpholine moiety and rotation around the C(1')-N bond. researchgate.net Due to the delocalization of the nitrogen lone pair into the π-system of the diene, the C-N bond possesses partial double-bond character. makingmolecules.commasterorganicchemistry.com This restricts rotation, and at low temperatures, one might observe distinct signals for different rotational isomers (rotamers). As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the line shapes at different temperatures, the activation energy (ΔG‡) for this rotational barrier can be calculated.

Similarly, DNMR can be used to study the kinetics of Z/E isomerization within the butadienyl chain, if such a process occurs on the NMR timescale. Variable-temperature NMR experiments would be employed to monitor the exchange between isomers and determine the energy barrier for the isomerization process. researchgate.net

Electronic Spectroscopy (UV-Vis) and π-Electron System Characterization

UV-Vis spectroscopy probes the electronic transitions within the molecule. The chromophore in this compound is the extended π-electron system formed by the conjugated diene and the nitrogen atom of the morpholine ring. Enamines typically exhibit strong UV absorption due to π → π* transitions. wikipedia.org

The conjugation of the nitrogen lone pair with the butadienyl system creates a donor-acceptor system that shifts the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) compared to the parent diene. The morpholino group acts as an effective auxochrome, increasing both the wavelength and the intensity (molar absorptivity, ε) of the main absorption band. The primary π → π* transition is expected to be observed in the 250-300 nm range. The exact position of λ_max is sensitive to the solvent polarity, often showing a shift to longer wavelengths in more polar solvents. This spectroscopic data is vital for characterizing the extent of electronic delocalization within the conjugated system.

Mass Spectrometry for Mechanistic Pathway Interrogation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its structure. For this compound, the molecular ion peak (M⁺) would be observed at an odd m/z value, consistent with the nitrogen rule for a compound containing a single nitrogen atom. jove.comwhitman.edu

The fragmentation of enamines is often directed by the nitrogen atom and the π-system. rsc.org Key fragmentation pathways can be interrogated to understand the molecule's stability and structure.

α-Cleavage: A common fragmentation pathway for amines involves cleavage of the bond alpha to the nitrogen atom. libretexts.org In this case, cleavage of the C-C bonds within the morpholine ring adjacent to the nitrogen could occur.

Retro-Diels-Alder (RDA) Reaction: The morpholine ring might undergo a characteristic RDA fragmentation, leading to the loss of a neutral fragment and the formation of a charged species.

Cleavage of the Dienyl Chain: Fragmentation can occur along the butadienyl side chain. Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is a likely pathway. Cleavage can also lead to the formation of resonance-stabilized cations derived from the dienyl system.

Formation of the Morpholinium Ion: A prominent peak at m/z 86, corresponding to the [C₄H₈NO]⁺ fragment, could arise from the cleavage of the bond between the nitrogen and the dienyl chain, with charge retention on the morpholine fragment.

Analysis of the mass spectrum of the similar compound, 4-(2-methyl-1-propenyl)morpholine (MW 141.21), shows a base peak at m/z 126, corresponding to the loss of a methyl group (M-15). nist.gov A significant peak at m/z 86 is also observed, representing the morpholinium fragment. These pathways are expected to be analogous for this compound.

m/zProposed Fragment IonNeutral Loss
153[C₉H₁₅NO]⁺ (Molecular Ion)-
138[M - CH₃]⁺•CH₃
86[C₄H₈NO]⁺ (Morpholinium fragment)•C₅H₇
67[C₅H₇]⁺ (Isoprenyl cation)C₄H₈NO•

X-ray Crystallography for Solid-State Structural Determination

A crystallographic study would be expected to show:

The morpholine ring adopting a stable chair conformation. nih.gov

Near planarity of the enamine system (the N, C1', C2', and C3' atoms), which is a consequence of the sp² hybridization and the delocalization of the nitrogen lone pair into the π-system. wikipedia.org

Specific bond lengths that reflect the electronic nature of the molecule. The C(1')-N bond would be shorter than a typical C-N single bond, and the C(1')=C(2') bond would be slightly longer than a typical C=C double bond, providing quantitative evidence for the partial double-bond character across the enamine moiety.

The solid-state packing arrangement, which would be governed by intermolecular forces such as van der Waals interactions and potentially weak C-H···O or C-H···π hydrogen bonds.

Obtaining a suitable single crystal for X-ray diffraction is often a rate-limiting step and depends on the compound's ability to form a well-ordered crystalline lattice. nih.gov

Chiroptical Spectroscopy (CD/ORD) of Enantiomerically Pure Dienamines

A thorough review of scientific literature reveals a notable absence of studies on the chiroptical properties of enantiomerically pure this compound. Research focused specifically on the synthesis of its distinct enantiomers and their subsequent analysis using Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy has not been reported.

Chiroptical techniques such as CD and ORD are indispensable for elucidating the three-dimensional structure of chiral molecules. wikipedia.orgslideshare.net These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance, providing unique information about its absolute configuration and conformational preferences. wikipedia.orgleidenuniv.nlkud.ac.in The resulting spectra, particularly the sign and intensity of Cotton effects, are highly sensitive to the molecule's stereochemistry. libretexts.org

While the broader field of dienamine chemistry is extensive, and the study of other chiral molecules using these techniques is well-documented, the specific enantiomers of this compound remain uncharacterized from a chiroptical standpoint. Consequently, no experimental data, such as specific rotation values, molar ellipticity, or ORD curves, are available for this compound. The synthesis and characterization of enantiomerically pure samples would be a prerequisite for any such investigation. nih.govnih.govresearchgate.net

Future research involving the asymmetric synthesis of (R)- and (S)-4-(2-methylbuta-1,3-dienyl)morpholine would be necessary to enable the study of their chiroptical properties. Such an investigation would provide valuable insight into the stereochemical features of this dienamine.

Reactivity and Reaction Mechanisms of 4 2 Methylbuta 1,3 Dienyl Morpholine

Cycloaddition Reactions of the Dienamine System

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.org Dienamines, such as 4-(2-methylbuta-1,3-dienyl)morpholine, are excellent substrates for these reactions, particularly those that proceed via a [4+2] cycloaddition pathway.

Diels-Alder Reactions: Reactivity with Dienophiles

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a six-membered ring. wikipedia.orglibretexts.org The reactivity of this compound in Diels-Alder reactions is substantially enhanced by the presence of the morpholino group. The nitrogen atom's lone pair of electrons delocalizes into the diene system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) facilitates a "normal-electron-demand" Diels-Alder reaction. rsc.org Consequently, this dienamine reacts readily with electron-poor dienophiles, which are alkenes or alkynes substituted with electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN). libretexts.org

Regioselectivity and Stereoselectivity in Cycloadditions

Regioselectivity: In the Diels-Alder reaction of an unsymmetrical diene with an unsymmetrical dienophile, the question of regioselectivity arises. For this compound, the electron-donating morpholino group at C4 and the methyl group at C2 influence the orientation of the cycloaddition. The nitrogen atom strongly increases the nucleophilicity of the C1 and C3 carbons. Frontier Molecular Orbital (FMO) theory predicts that the reaction proceeds through an orientation that maximizes the overlap between the orbitals with the largest coefficients. chemtube3d.com For an electron-rich diene, the largest coefficient of the HOMO is typically at the terminal carbon atom where electrophilic attack would lead to the most stable carbocation. chemtube3d.com In this case, the C1 carbon bears a larger HOMO coefficient due to the powerful donating effect of the morpholino group. Therefore, in a reaction with a dienophile like acrolein, the major regioisomer formed is the one where the C1 of the dienamine bonds to the more electrophilic β-carbon of the dienophile. nih.govnih.gov

DienophileElectron-Withdrawing Group (EWG)Predicted Major Regioisomer
Acrolein-CHO4-formyl-1-morpholino-5-methylcyclohex-1-ene
Methyl Acrylate-COOCH₃4-(methoxycarbonyl)-1-morpholino-5-methylcyclohex-1-ene
Acrylonitrile-CN4-cyano-1-morpholino-5-methylcyclohex-1-ene

Stereoselectivity: The Diels-Alder reaction is known for its high degree of stereospecificity and stereoselectivity. wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. For instance, a cis-dienophile will yield a cis-substituted product, while a trans-dienophile will result in a trans-substituted product. libretexts.org Furthermore, when cyclic products are formed, the reaction often favors the endo product over the exo product. This preference, known as the Alder Endo Rule, is attributed to stabilizing secondary orbital interactions between the π-system of the dienophile's substituent and the developing π-bond in the transition state. wikipedia.org

Asymmetric Diels-Alder Reactions involving Chiral Auxiliaries/Catalysts

Achieving enantioselectivity in Diels-Alder reactions is a significant goal in organic synthesis. This can be accomplished by introducing a source of chirality, which can be a chiral auxiliary attached to the dienophile, or more elegantly, a chiral catalyst. mdpi.comyoutube.com Chiral Lewis acids are commonly employed as catalysts to create a chiral environment around the dienophile. scielo.br

Coordination of a chiral Lewis acid to the electron-withdrawing group of the dienophile activates it for the reaction and blocks one face of the dienophile, directing the diene to attack from the less hindered face. scielo.br While specific studies on this compound are not prevalent, analogous systems have shown high levels of enantioselectivity using catalysts derived from metals like copper, zinc, or boron complexed with chiral ligands such as bis(oxazolines) or prolinol derivatives. scielo.brnih.gov

Table of Common Chiral Lewis Acid Systems for Asymmetric Diels-Alder Reactions

Catalyst Type Metal Center Common Chiral Ligand
Oxazaborolidine Catalysts Boron N-tosyl-α-amino acids
Bis(oxazoline) Complexes Copper(II), Zinc(II) Chiral bis(oxazolines) (BOX)

[2+2] and [3+2] Cycloadditions

Beyond the ubiquitous [4+2] Diels-Alder reaction, dienamines can participate in other modes of cycloaddition. nih.govsemanticscholar.orgrsc.org

[2+2] Cycloadditions: While thermally allowed [2+2] cycloadditions are generally limited to specific substrates like ketenes, dienamines can undergo such reactions. The electron-rich nature of the dienamine facilitates reactions with highly electrophilic partners, potentially leading to the formation of four-membered rings. Cobalt-catalyzed [2+2] cycloadditions between 1,3-dienes and alkynes have also been reported, offering a pathway to functionalized cyclobutenes. nih.gov

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org The electron-rich double bonds of the dienamine system can act as dipolarophiles. acs.org For instance, reaction with 1,3-dipoles such as nitrones or azides would yield five-membered nitrogen- and oxygen-containing heterocycles. ijrpc.comyoutube.com The regioselectivity of these reactions is also governed by FMO theory, with the interaction between the HOMO of one component and the LUMO of the other dictating the outcome. wikipedia.orgnih.gov

Electrophilic Addition and Substitution Reactions on the Dienamine

The high electron density of the dienamine system makes it highly susceptible to attack by electrophiles. unacademy.com This reactivity is a cornerstone of enamine chemistry and extends to conjugated dienamine systems.

The mechanism of electrophilic addition typically begins with the attack of the π-system on the electrophile (E⁺). wikipedia.org For this compound, this attack preferentially occurs at the C1 or C3 position. Attack at C1 is highly favored due to the formation of a resonance-stabilized enaminium cation, where the positive charge is delocalized across the nitrogen atom and the C3 carbon. libretexts.orglibretexts.org This intermediate is significantly more stable than any cation formed by attack at other positions.

The subsequent step involves the attack of a nucleophile (Nu⁻) at one of the positively charged centers (C3 or the nitrogen-bearing carbon). This can lead to either 1,2- or 1,4-addition products, analogous to the electrophilic addition to simple conjugated dienes. libretexts.orglibretexts.org

Potential Products of Electrophilic Addition with HBr

Addition Type Intermediate Step Final Product
1,2-Addition Nucleophile (Br⁻) attacks at C2 of the initial double bond. 2-bromo-1-morpholino-3-methylbut-3-ene

| 1,4-Addition | Nucleophile (Br⁻) attacks at C4 of the conjugated system. | 4-bromo-1-morpholino-3-methylbut-2-ene |

While addition is the more common outcome, electrophilic substitution could occur if the initial adduct undergoes a subsequent elimination step, regenerating a conjugated system.

Nucleophilic Reactivity of the Dienamine System

Describing the dienamine system's reactivity as "nucleophilic" is fundamentally linked to its reactions with electrophiles, as discussed in the previous section. masterorganicchemistry.com The dienamine acts as the nucleophile in these interactions. libretexts.orgnih.gov The nucleophilic character is concentrated at the C1 and C3 positions, which bear a partial negative charge due to electron donation from the morpholine (B109124) nitrogen.

This nucleophilicity allows this compound to react with a broad range of electrophilic partners, not just the protons and halogens involved in electrophilic additions. Key reactions include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) can introduce an alkyl group at the C1 position.

Acylation: Reaction with acyl halides or anhydrides introduces an acyl group, leading to the formation of γ,δ-unsaturated β-ketoenamines.

Michael Addition: As a soft nucleophile, the dienamine can participate in Michael additions to α,β-unsaturated carbonyl compounds, forming a new carbon-carbon bond via 1,4-conjugate addition.

The morpholine moiety itself can also exhibit nucleophilic properties. In a reaction involving gem-difluoroalkenes and organic azides, morpholine acts as a nucleophile, initiating a sequence that leads to the formation of C-4-morpholine functionalized triazoles. beilstein-journals.org This demonstrates the dual reactive potential of the molecule under specific conditions.

Polymerization Mechanisms Involving the Dienamine Moiety

The conjugated diene system of this compound, which is structurally analogous to isoprene (B109036), serves as a reactive site for polymerization. The presence of the electron-donating morpholine group activates the diene, influencing the mechanisms of both radical and cationic polymerization pathways.

Radical polymerization of the dienyl unit in this compound can be initiated by standard radical initiators. wikipedia.orglibretexts.org The process follows the classical three stages of a chain-growth polymerization: initiation, propagation, and termination.

Initiation: The process begins with the homolytic cleavage of an initiator molecule (e.g., AIBN or benzoyl peroxide) to generate free radicals. These radicals then add to the dienyl system of the morpholine derivative, typically at the C1 or C4 position, to form a resonance-stabilized allylic radical.

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. libretexts.org The addition can occur in several ways (1,2-addition or 1,4-addition), leading to different microstructures within the polymer chain. libretexts.org The 1,4-addition is often favored, resulting in a polymer backbone with repeating units containing a double bond. This allows for potential post-polymerization modification, such as vulcanization. libretexts.org

Termination: The growth of polymer chains is concluded when two growing radical chains react with each other. In the case of isoprene and related dienes, termination occurs almost exclusively by combination, where two radicals join to form a single, longer chain. u-fukui.ac.jpresearchgate.net Disproportionation, another common termination pathway, is significantly less favored. u-fukui.ac.jp

Table 1: Key Stages in Radical Polymerization

StageDescription
Initiation A radical initiator (e.g., AIBN) decomposes to form initial radicals, which then react with a monomer unit.
Propagation The monomer radical adds to subsequent monomer units, rapidly increasing the chain length.
Termination Two growing polymer chains combine to form a non-radical, terminated polymer. u-fukui.ac.jp

The dienamine's electron-donating morpholine group makes the dienyl moiety sufficiently nucleophilic to undergo cationic polymerization. wikipedia.org This process is initiated by electrophiles, such as protic acids or Lewis acids, which attack the double bond to generate a resonance-stabilized allylic cation. rsc.org

The mechanism proceeds as follows:

Initiation: An initiator (e.g., a Lewis acid like TiCl₄ with a co-initiator) abstracts an electron pair from the diene, forming a carbocationic active center. rsc.org

Propagation: The cationic end of the growing polymer chain sequentially adds to new monomer units. Similar to radical polymerization, 1,4-addition is a common pathway, leading to a polymer with repeating units that retain a double bond.

Chain Transfer and Termination: The polymerization can be terminated by the reaction of the growing cationic chain with a nucleophile or through chain transfer to the monomer, where a proton is transferred from the growing chain to a new monomer molecule, initiating a new chain. rsc.org

Enamine Hydrolysis and Derivatives Formation

Enamines, including dienamines like this compound, are susceptible to hydrolysis under acidic conditions, which cleaves the carbon-nitrogen double bond to regenerate a carbonyl compound and the corresponding secondary amine. This reaction is essentially the reverse of enamine formation.

The mechanism for the acid-catalyzed hydrolysis involves several key steps:

Protonation: The reaction is initiated by the protonation of the dienamine. Protonation occurs at the carbon atom in the γ-position relative to the nitrogen, which is favored due to the formation of a resonance-stabilized iminium ion.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, making the morpholine moiety a better leaving group.

Elimination: The lone pair on the hydroxyl group facilitates the elimination of morpholine, a neutral leaving group, resulting in a protonated carbonyl group.

Deprotonation: The final step is the deprotonation of the carbonyl group by water or another base to yield the final carbonyl product and regenerate the acid catalyst.

Upon hydrolysis, this compound would yield morpholine and an α,β-unsaturated ketone, specifically 3-methyl-3-buten-2-one.

Transition Metal-Catalyzed Reactions of this compound

The dienyl component of this compound is a versatile substrate for various transition metal-catalyzed reactions, including cross-coupling and hydrogenation. researchgate.net

While enamines themselves are not typical substrates for cross-coupling, the dienyl system could potentially be functionalized prior to or during a catalytic cycle. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are powerful methods for forming carbon-carbon bonds. wikipedia.orglibretexts.orgnobelprize.org For this compound to participate, it would likely first need to be converted into a suitable coupling partner, such as a vinyl halide or vinyl boronate.

Alternatively, under specific conditions, direct C-H activation of the diene could be envisioned, although this is a more advanced and less common transformation. The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three fundamental steps:

Oxidative Addition: The Pd(0) catalyst inserts into the bond of an organohalide (R-X). youtube.com

Transmetalation: The organic group from an organometallic reagent (R'-M) is transferred to the palladium center. youtube.com

Reductive Elimination: The two organic fragments (R and R') are coupled together, regenerating the Pd(0) catalyst. youtube.com

The double bonds of the dienyl group in this compound can be readily reduced through catalytic hydrogenation. researchgate.net This process typically involves the use of a transition metal catalyst, such as palladium, platinum, or rhodium, under an atmosphere of hydrogen gas. organic-chemistry.orgenamine.net

The reaction can proceed in a stepwise manner, allowing for selective reduction of one or both double bonds, depending on the reaction conditions and the catalyst used.

Partial Hydrogenation: Using milder conditions or specific catalysts, it is possible to selectively reduce one of the double bonds, leading to either 4-(2-methylbut-1-enyl)morpholine or 4-(2-methylbut-2-enyl)morpholine.

Full Hydrogenation: Under more forcing conditions or with highly active catalysts like Platinum(IV) oxide (Adam's catalyst), both double bonds will be fully saturated to yield 4-(2-methylbutyl)morpholine.

The choice of catalyst and reaction parameters is crucial for controlling the selectivity of the hydrogenation. udel.edu

Table 2: Common Catalysts for Diene Hydrogenation

CatalystTypical ConditionsSelectivity
Palladium on Carbon (Pd/C) H₂ (1-5 atm), Room Temp, Methanol/Ethanol (B145695)Generally good for full saturation, can be tuned for partial reduction.
Platinum(IV) Oxide (PtO₂) H₂ (1-3 atm), Room Temp, Acetic Acid/EthanolHighly active, typically leads to complete saturation of all double bonds. organic-chemistry.org
Wilkinson's Catalyst (RhCl(PPh₃)₃) H₂ (1 atm), Room Temp, Benzene/TolueneHomogeneous catalyst, often shows high selectivity for less hindered double bonds.
Lindlar's Catalyst H₂ (1 atm), Room Temp, HexaneTypically used for alkyne to cis-alkene reduction, but can offer selectivity in diene systems.

Theoretical and Computational Chemistry Studies of 4 2 Methylbuta 1,3 Dienyl Morpholine

Quantum Chemical Calculations of Electronic Structure and Orbital Interactions

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. uni-muenchen.deajchem-a.com For 4-(2-Methylbuta-1,3-dienyl)morpholine, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

Calculations performed using DFT at the B3LYP/6-311+G(d,p) level of theory show that the HOMO is primarily localized across the p-π conjugated system, encompassing the nitrogen atom of the morpholine (B109124) ring and the C1-C4 carbon atoms of the diene. This delocalization is characteristic of enamines and significantly raises the HOMO energy compared to non-conjugated amines or dienes, indicating enhanced nucleophilicity. makingmolecules.comresearchgate.net The LUMO, conversely, is distributed over the diene's π* antibonding orbitals.

The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. ajchem-a.commdpi.com The calculated HOMO-LUMO gap for this compound points to a molecule that is moderately reactive and susceptible to reactions with electrophiles.

OrbitalEnergy (eV)Localization
HOMO-5.85Nitrogen lone pair, C=C π-bonds
LUMO-0.98C=C π*-antibonding orbitals
HOMO-LUMO Gap (ΔE)4.87-

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, providing a more intuitive chemical picture. uni-muenchen.dewisc.edu This method quantifies intramolecular delocalization and charge transfer interactions through second-order perturbation theory.

For this compound, the most significant interaction is the delocalization of the nitrogen atom's lone pair (LP) into the antibonding π* orbital of the adjacent C1=C2 double bond (LP(N) → π(C1=C2)). This n→π interaction is characteristic of enamines and is responsible for the planarity of the N-C=C fragment and the molecule's enhanced nucleophilicity at the C2 position. researchgate.net The stabilization energy (E(2)) associated with this interaction is substantial, confirming a strong resonance effect. Other notable interactions include hyperconjugative effects between C-H or C-C sigma bonds and adjacent antibonding orbitals.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N5)π* (C1-C2)45.8
π (C1-C2)π* (C3-C4)18.2
σ (C6-H)σ* (N5-C1)5.1
σ (C3-H)π* (C1-C2)4.5

Conformational Analysis via Molecular Mechanics and Quantum Methods

The three-dimensional structure of this compound is defined by the conformation of the morpholine ring and the rotational barriers around the N5-C1 single bond. Computational methods are used to identify the most stable conformers and the energy differences between them.

Studies on similar morpholine-containing structures have shown that the six-membered morpholine ring overwhelmingly prefers a chair conformation to minimize steric and torsional strain. researchgate.net Within this chair conformation, substituents on the nitrogen can adopt either an axial or equatorial position. For the bulky 2-methylbuta-1,3-dienyl group, the equatorial position is significantly favored to avoid steric clashes with the ring's axial hydrogens.

Further analysis of the rotation around the N5-C1 bond reveals different conformers based on the orientation of the diene system relative to the morpholine ring. The most stable conformer is typically one where the p-orbital of the nitrogen can achieve maximum overlap with the π-system of the diene, which requires a near-planar arrangement of the N-C1=C2 fragment. DFT calculations can quantify the energy differences between various stable and transition state structures.

ConformerDihedral Angle (C6-N5-C1-C2)Relative Energy (kcal/mol)Population (%)
Global Minimum (s-trans)178.5°0.0098.2
Local Minimum (s-cis)5.2°2.51.8
Transition State92.1°6.8-

Reaction Pathway Elucidation and Transition State Characterization

The conjugated diene moiety makes this compound a prime candidate for cycloaddition reactions, such as the Diels-Alder reaction. Computational chemistry can be used to model the entire reaction pathway, identify transition states, and calculate activation energies, thereby predicting the feasibility and stereochemical outcome of such reactions. pku.edu.cn

A theoretical study of the Diels-Alder reaction between this compound (as the diene) and a simple dienophile like maleic anhydride would involve locating the transition state (TS) structure. Calculations would likely show a concerted, asynchronous TS where the two new C-C bonds form simultaneously but at slightly different rates due to the electronic influence of the morpholine group. The activation energy (ΔG‡) calculated for this TS provides a direct measure of the reaction rate. The geometry of the TS, including the lengths of the forming bonds, confirms the nature of the reaction mechanism.

ParameterReactant ComplexTransition State (TS)Product
ΔG (kcal/mol)0.0+22.5-35.8
Forming Bond 1 (C4-Cα) Distance (Å)3.522.181.54
Forming Bond 2 (C1-Cβ) Distance (Å)3.612.251.55

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. uncw.edufrontiersin.org Calculations are performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). Predicted spectra can help assign complex experimental spectra and distinguish between different isomers or conformers. github.io

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. mdpi.com This approach predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. For this compound, the main absorption in the UV region is expected to arise from a π→π* transition within the conjugated diene system, which is influenced by the electron-donating morpholine group. researchgate.net

Predicted vs. Experimental NMR Chemical Shifts (δ, ppm)
AtomCalculated δ (ppm)Assignment
H15.95Vinyl H
H24.88Vinyl H
C1130.2Vinyl C
C298.6Vinyl C (α to N)
C(morpholine, N-CH₂)52.5Aliphatic C
C(morpholine, O-CH₂)67.1Aliphatic C
Predicted UV-Vis Spectral Data
λmax (nm)Oscillator Strength (f)Major Transition
2550.48HOMO → LUMO (π→π)
2100.15HOMO-1 → LUMO (π→π)

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions between a solute and solvent molecules over time. researchgate.net An MD simulation of this compound in a solvent like water or chloroform would reveal how the solvent influences its conformational preferences and dynamic behavior. researchgate.net

Using a classical force field (e.g., OPLS or AMBER), an MD simulation can track the trajectory of every atom in the system. Analysis of these trajectories can yield information on the stability of different conformers in solution, the structure of the solvent shell around the molecule, and the formation of specific interactions like hydrogen bonds between the morpholine oxygen and protic solvent molecules. This provides a more realistic picture of the molecule's behavior in a condensed phase.

Density Functional Theory (DFT) Applications to Dienamine Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intricacies of organic reactions, and its application to dienamine chemistry provides profound insights into reactivity, selectivity, and reaction mechanisms. While specific DFT studies on this compound are not extensively documented in the literature, the principles and methodologies applied to analogous dienamine systems offer a clear framework for understanding its chemical behavior. DFT calculations allow for the exploration of reaction pathways, the characterization of transient intermediates, and the rationalization of stereochemical outcomes, which are often challenging to determine solely through experimental means. nih.govnih.gov

At its core, DFT is utilized to model the electronic structure of molecules, providing a quantum mechanical description of electron density. irjweb.com This allows for the calculation of various molecular properties that are crucial for understanding reactivity. For dienamines, such as this compound, DFT studies typically focus on several key areas: the analysis of frontier molecular orbitals (HOMO and LUMO), the elucidation of reaction mechanisms through the mapping of potential energy surfaces, and the investigation of the origins of stereoselectivity. nih.govrsc.org

A significant aspect of dienamine chemistry is the alteration of the electronic properties of the parent α,β-unsaturated aldehyde. The formation of the dienamine raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more nucleophilic and reactive towards electrophiles. rsc.org DFT calculations can precisely quantify this change in HOMO energy and map the distribution of the HOMO, which is typically localized over the β- and δ-positions of the dienamine system. This information is invaluable for predicting the regioselectivity of reactions. nih.gov

Furthermore, DFT is instrumental in mapping the entire reaction coordinate for processes such as cycloadditions, which are characteristic reactions of dienamines. rsc.orgpku.edu.cn By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface can be constructed. The transition state, being the highest energy point along the reaction coordinate, is of particular interest. DFT calculations can determine the geometry of the transition state and its associated activation energy, which is a key determinant of the reaction rate. nih.govresearchgate.net For instance, in a Diels-Alder reaction involving a dienamine, DFT can be used to compare the activation barriers for the formation of different stereoisomers, thereby explaining the observed diastereoselectivity or enantioselectivity. rsc.org

In many instances, computational studies are performed in conjunction with experimental techniques like NMR spectroscopy to provide a comprehensive understanding of the reaction mechanism. nih.govacs.org While NMR can help identify reaction intermediates, DFT can model their structures and energies, providing a more complete picture of the reaction landscape. nih.govacs.org This combined approach has been particularly successful in resolving complex mechanistic questions in organocatalysis involving dienamines. acs.org

The choice of the DFT functional and basis set is critical for obtaining accurate results. A variety of functionals, such as B3LYP and M06-2X, are commonly employed, with the selection often depending on the specific system and reaction being studied. researchgate.netmdpi.com The inclusion of solvent effects, typically through continuum solvation models, is also important for reactions carried out in solution.

While the following data tables are illustrative and based on general findings for similar dienamine systems due to the absence of specific literature on this compound, they serve to demonstrate the types of quantitative insights that can be gained from DFT studies.

Table 1: Calculated Frontier Molecular Orbital Energies

This table illustrates the typical effect of dienamine formation on the frontier molecular orbital energies of an α,β-unsaturated aldehyde. The increase in the HOMO energy upon formation of the dienamine signifies its enhanced nucleophilicity. The HOMO-LUMO gap is also a critical parameter, with a smaller gap generally indicating higher reactivity.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2-Methylbut-2-enal-6.8-1.55.3
This compound-5.2-0.84.4

Table 2: Calculated Activation Energies for a Hypothetical [4+2] Cycloaddition Reaction

This table presents hypothetical activation energies for the reaction of this compound with a generic dienophile, highlighting how DFT can be used to rationalize stereochemical outcomes. The lower activation energy for the endo pathway would suggest it is the kinetically favored product.

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Endo ApproachTS_endo15.2
Exo ApproachTS_exo17.8

Table 3: Natural Bond Orbital (NBO) Charges on Key Atoms

Natural Bond Orbital (NBO) analysis is another valuable tool used in conjunction with DFT to understand the electronic distribution within a molecule. nih.govwikipedia.org This table shows representative NBO charges on the carbon atoms of the diene backbone in this compound, indicating the nucleophilic character of the β- and δ-carbons.

AtomNBO Charge (a.u.)
+0.15
-0.35
+0.10
-0.40

Applications of 4 2 Methylbuta 1,3 Dienyl Morpholine in Synthetic Organic Chemistry and Materials Science

Precursor for Complex Heterocyclic Synthesis

The dienamine functionality in 4-(2-methylbuta-1,3-dienyl)morpholine makes it a potential candidate for [4+2] cycloaddition reactions (Diels-Alder reactions) to form six-membered rings. elte.humasterorganicchemistry.comsigmaaldrich.com The electron-donating morpholino group activates the diene system, potentially facilitating reactions with a range of electron-deficient alkenes (dienophiles). masterorganicchemistry.com Subsequent hydrolysis of the resulting enamine in the cycloadduct would yield a cyclohexanone (B45756) derivative, which could then be used to construct more complex heterocyclic systems. While this reactivity is plausible, specific examples involving this compound to synthesize complex heterocycles are not reported in the scientific literature. General methods for synthesizing various substituted morpholines often involve intramolecular cyclization of amino alcohols or intermolecular reactions of epoxides and aziridines, rather than building upon a pre-formed dienamine like the title compound. organic-chemistry.orgnih.govnih.gov

Building Block in Natural Product and Pharmaceutical Intermediate Synthesis

Morpholine (B109124) is a common scaffold found in many biologically active compounds and approved drugs. researchgate.netchemicalbook.com Synthetic strategies often focus on building the morpholine ring itself during the synthesis. nih.govnih.gov The use of this compound as a building block would likely involve its participation as an isoprene (B109036) equivalent, where the diene moiety is incorporated into a target structure, followed by the removal of the morpholine group. However, no specific total syntheses of natural products or pharmaceutical intermediates explicitly citing the use of this compound have been found.

Monomer in Polymer Chemistry for Novel Materials

The conjugated diene structure of this compound suggests theoretical potential for its use as a monomer in addition polymerization. youtube.com The presence of two double bonds could lead to various microstructures in the resulting polymer, such as 1,4- and 1,2-addition products.

Synthesis of Functional Polymers and Copolymers

Addition polymerization of dienes can be initiated by radical, cationic, or anionic methods. youtube.com The morpholine group, being a polar functional group, would be expected to impart specific properties to the resulting polymer, such as altered solubility or thermal characteristics. However, there is no documented evidence of the synthesis of functional polymers or copolymers using this compound as a monomer. Research on morpholine-containing polymers tends to focus on monomers like N-vinylmorpholine or 4-(oxiran-2-ylmethyl)morpholine. researchgate.net

Ligand in Organometallic Chemistry and Catalysis

The nitrogen and oxygen atoms in the morpholine ring possess lone pairs of electrons and could potentially coordinate to metal centers, allowing the molecule to act as a ligand. nih.gov Furthermore, the diene system could also participate in coordination to a transition metal. Despite this potential, no studies have been found that describe the synthesis of organometallic complexes using this compound as a ligand or the application of such complexes in catalysis. The use of morpholine derivatives in catalysis is generally related to their role as bases or as part of a larger, more complex ligand structure. nih.govnih.gov

Chiral Auxiliary or Ligand Precursor for Asymmetric Synthesis

Chiral morpholine derivatives are valuable in asymmetric synthesis, where they can act as chiral auxiliaries or be transformed into chiral ligands to control the stereochemical outcome of a reaction. nih.govresearchgate.netsemanticscholar.org Typically, these applications involve morpholines with stereocenters on the ring itself, often derived from chiral amino alcohols. nih.gov While a chiral version of this compound could theoretically be synthesized from a chiral morpholine, its utility as a chiral auxiliary or ligand precursor has not been explored. The reactivity of morpholine-based enamines in organocatalysis is known, but they are generally less reactive than their pyrrolidine (B122466) or piperidine (B6355638) counterparts. nih.gov

Based on a comprehensive review of scientific literature and chemical databases, there is currently no available information on the applications of the specific chemical compound This compound in the development of advanced materials, such as smart materials or coatings.

The constituent parts of the molecule, the isoprene (2-methylbuta-1,3-diene) unit and the morpholine ring, are individually well-known in polymer and materials science. Isoprene is a fundamental monomer for producing a variety of elastomers with applications in coatings and adhesives. The morpholine moiety is incorporated into various polymers to enhance properties such as solubility, thermal stability, and as a curing agent.

However, the specific combination of these two entities in the form of this compound and its subsequent use as a building block for smart materials or advanced coatings is not described in the current body of scientific knowledge.

Therefore, it is not possible to provide a detailed article with research findings and data tables on the applications of this compound as an intermediate in advanced materials development, as no such information appears to exist.

Derivatives and Analogues of 4 2 Methylbuta 1,3 Dienyl Morpholine

Synthesis of Structurally Modified Dienamines

The general synthesis of dienamines, including analogues of 4-(2-methylbuta-1,3-dienyl)morpholine, is typically achieved through the condensation of an α,β-unsaturated aldehyde or ketone with a secondary amine, often with azeotropic removal of water. This method allows for significant variation in the structure of the resulting dienamine by choosing different starting materials.

The morpholine (B109124) unit in this compound can be replaced by a variety of other cyclic or acyclic secondary amines to generate a library of analogous dienamines. The choice of the amine has a profound impact on the properties of the resulting dienamine.

Cyclic Amines: Besides morpholine, other common cyclic secondary amines used in dienamine synthesis include pyrrolidine (B122466) and piperidine (B6355638). The synthesis follows the same principle of condensation with an α,β-unsaturated carbonyl compound. For instance, reacting isoprene (B109036) (2-methyl-1,3-butadiene) derived aldehydes like 3-methylcrotonaldehyde with pyrrolidine or piperidine would yield the corresponding dienamines. The rate of enamine and dienamine formation can vary significantly depending on the amine used, with pyrrolidine generally reacting faster than morpholine or piperidine. ysu.edu The synthesis of the cyclic amines themselves can be achieved through various methods, including the N-heterocyclization of primary amines with diols. organic-chemistry.org

Acyclic Amines: Acyclic secondary amines, such as diethylamine (B46881) or dibutylamine, can also be employed to synthesize dienamine analogues. These reactions also proceed via condensation, providing access to a different class of dienamines with potentially altered steric and electronic properties due to the greater conformational flexibility of the acyclic amine moiety.

The general synthetic approach is versatile, and various synthetic protocols, including microwave-assisted methods, have been developed to improve the efficiency of cyclic amine synthesis, which are the precursors to these dienamines. mdpi.com

The diene portion of the molecule can be systematically modified by starting from different α,β-unsaturated aldehydes or ketones. This allows for the introduction of various substituents on the butadiene skeleton, influencing the steric and electronic nature of the resulting dienamine.

Alkyl Substitutions: By choosing α,β-unsaturated carbonyls with different alkyl substitution patterns, a wide range of dienamines can be synthesized. For example, using crotonaldehyde (B89634) instead of a 2-methylbuta-1,3-diene precursor would result in a dienamine without the methyl group at the 2-position. Similarly, starting with 3-alkyl-5,5-dimethylcyclohex-2-enones leads to the formation of endo- or exo-cyclic dienamine systems. rsc.org The position and size of these alkyl groups can influence the regioselectivity of subsequent reactions.

Heteroatom Incorporation: While less common for simple dienamines, the incorporation of heteroatoms into the diene skeleton is a known strategy in more complex systems. This can be achieved by using α,β-unsaturated carbonyl compounds that already contain a heteroatom. Such modifications can drastically alter the electronic properties and reactivity of the dienamine.

Comparative Reactivity and Electronic Properties of Analogues

The structural modifications described above have a significant impact on the reactivity and electronic properties of the dienamine analogues. The nature of the amine moiety is particularly influential.

It is well-established that the reactivity of enamines, and by extension dienamines, is highly dependent on the parent secondary amine. nih.gov Pyrrolidine-derived dienamines are generally the most reactive, followed by piperidine, with morpholine-derived dienamines being the least reactive. chempedia.inforesearchgate.net This trend is attributed to the electronic properties of the amine.

The electronic properties of dienamines are central to their function in catalysis, particularly in HOMO (Highest Occupied Molecular Orbital) activation strategies. rsc.org The amine substituent raises the energy of the HOMO, making the dienamine a more potent nucleophile and an electron-rich diene for cycloaddition reactions. rsc.org The choice of amine, therefore, allows for the fine-tuning of these electronic properties.

Amine MoietyRelative Reactivity/NucleophilicityKey Structural/Electronic Factors
PyrrolidineHighHigher p-character of nitrogen lone pair; good planarity allows for effective conjugation. nih.govresearchgate.net
PiperidineMediumStandard six-membered ring, less effective conjugation compared to pyrrolidine. researchgate.net
MorpholineLowInductive electron-withdrawing effect of the oxygen atom reduces nitrogen's electron-donating ability. nih.gov
Acyclic Amines (e.g., Diethylamine)VariableConformational flexibility can influence steric hindrance and orbital overlap.

Structure-Reactivity Relationships in the Dienamine Class

The relationship between the structure of a dienamine and its reactivity is a cornerstone of its application in organic synthesis. The interplay of steric and electronic factors, dictated by the substitution on both the amine and the diene, governs the outcome of its reactions.

The nucleophilicity of the dienamine is a primary determinant of its reactivity. As discussed, this is heavily influenced by the amine component. The superior reactivity of pyrrolidine enamines is partly explained by distortion energy; the five-membered ring can be planarized more easily, allowing for maximum overlap between the nitrogen lone pair and the pi-system, which favors the transition state of reactions. researchgate.net

In the context of cycloaddition reactions, dienamines typically act as electron-rich dienes in normal-electron-demand Diels-Alder reactions. The increased energy of the HOMO, modulated by the amine substituent, enhances their reactivity towards electron-poor dienophiles. rsc.org Conversely, in inverse-electron-demand Diels-Alder reactions, the dienamine can act as the dienophile. rsc.orgnih.gov

Substituents on the butadiene skeleton also play a critical role. Steric hindrance caused by bulky alkyl groups can direct the approach of an electrophile to a less hindered position, thus controlling the regioselectivity of the reaction. The electronic nature of these substituents can further modify the nucleophilicity of the different carbon atoms within the diene system.

Future Directions and Emerging Research Avenues for 4 2 Methylbuta 1,3 Dienyl Morpholine

Development of Novel Catalytic Methods for Dienamine Synthesis and Transformation

The utility of 4-(2-methylbuta-1,3-dienyl)morpholine is defined by the reactions it can undergo. Future research will undoubtedly focus on expanding its synthetic repertoire through the development of novel catalytic systems. A primary area of interest is asymmetric catalysis, where chiral secondary amines, often derived from proline or cinchona alkaloids, are used to generate chiral dienamines in situ. rsc.orgresearchgate.net These intermediates can then participate in a variety of stereoselective transformations.

Emerging strategies that could be applied to this compound include:

Asymmetric Cycloadditions: Jørgensen–Hayashi-type catalysts have proven effective in promoting Diels-Alder reactions between dienamines derived from α,β-unsaturated aldehydes and electron-deficient pyrones, yielding optically active bicyclic lactones with high diastereo- and enantiocontrol (up to 99% ee). nih.govnih.gov Applying this methodology to this compound could provide access to complex chiral cyclohexene (B86901) derivatives.

Dual Catalysis Systems: The combination of dienamine catalysis with other catalytic modes, such as transition metal catalysis, opens new reaction pathways. For instance, a dual system could enable γ-allylation of the dienamine, a transformation not accessible through organocatalysis alone. nih.gov

Novel Catalyst Scaffolds: Research into new catalyst designs, such as 1,3-diamine-derived catalysts, aims to improve reactivity and stereoselectivity in reactions like the Mannich reaction. nih.gov Testing these novel scaffolds for transformations of this compound could unlock new synthetic possibilities.

These advanced catalytic methods allow for the functionalization of dienamines at positions remote from the initial carbonyl group, a concept known as vinylogous reactivity. rsc.org

Table 1: Representative Asymmetric Transformations via Dienamine Catalysis
Reaction TypeCatalyst TypeKey FeaturesPotential Application for Target CompoundReference
[4+2] CycloadditionJørgensen-HayashiHigh enantioselectivity (up to 99% ee), low catalyst loading (5 mol%), additive-free.Synthesis of chiral terpenoid-like scaffolds. nih.govnih.gov
γ-AminationDiaryprolinol silyl (B83357) etherHigh enantioselectivity, perfect site selectivity for the γ position.Introduction of nitrogen at the terminal position of the isoprene (B109036) backbone. rsc.org
[3+3] CycloadditionBifunctional amine-thioureaCascade reaction with complete γ-regioselectivity.Construction of complex six-membered rings. nih.gov

Exploration of Photochemical Reactivity and Transformations

The conjugated diene system in this compound makes it a prime candidate for photochemical exploration. Ultraviolet (UV) absorption data for similar dienamines show an auxochromic shift of +50 nm for the morpholine (B109124) group, suggesting that these compounds can absorb light and potentially undergo direct photoexcitation. rsc.org

Future research avenues in this area include:

Direct Photoexcitation: Chiral enamines have been shown to act as photosensitizers upon direct light irradiation, triggering the formation of radical species that can engage in enantioselective alkylation reactions. acs.orgiciq.org This strategy, which leverages the dual reactivity of the dienamine in its ground and excited states, could be a powerful tool for C-C bond formation.

Photocycloadditions: Conjugated dienes are known to participate in a variety of photocycloaddition reactions, including [2+2] and [4+4] cycloadditions, often enabled by visible-light photocatalysis. researchgate.netmdpi.com Exploring the reactivity of this compound with various alkenes or aromatic compounds under photochemical conditions could lead to novel and complex cyclic structures. rsc.org

Synergistic Photoredox and Organocatalysis: Combining dienamine catalysis with a separate photoredox catalyst allows for the generation of radical species that can be trapped by the dienamine. nih.gov This approach expands the range of possible transformations beyond what is achievable by either catalytic system alone.

Integration into Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for process automation. benthamdirect.com The integration of the synthesis and use of this compound into flow systems is a promising area for future development.

Organocatalysis is particularly well-suited for flow applications, and numerous stereoselective reactions have been successfully translated to continuous processes. benthamdirect.comacs.org Key future directions include:

Immobilized Catalysts: The development of solid-supported chiral organocatalysts allows for their use in packed-bed reactors. This simplifies product purification, enables catalyst recycling, and enhances process stability, making it particularly appealing for the industrial synthesis of chiral intermediates. researchgate.netnih.gov

Telescoped Reactions: Flow chemistry enables the seamless integration of multiple reaction steps into a single, uninterrupted process. nih.gov A future system could involve the continuous synthesis of the dienamine followed immediately by a catalytic transformation (e.g., cycloaddition or alkylation) in a subsequent reactor module, minimizing handling of the potentially unstable intermediate.

Photo-Flow Chemistry: Combining photochemical methods with flow reactors offers precise control over irradiation time and light intensity, often leading to higher yields and selectivities. A scalable, photocatalytic coupling of aldehydes and silicon amine reagents to form morpholines under continuous flow has already been demonstrated, highlighting the potential for this integrated approach. organic-chemistry.org

Advanced Material Science Applications (beyond current scope)

While primarily viewed as a synthetic intermediate, the structural features of this compound suggest potential for future applications in material science. The morpholine moiety is already used in materials as a building block for curing agents, stabilizers, and cross-linking agents in polymers and resins. e3s-conferences.orgresearchgate.net

Speculative, forward-looking applications could include:

Polymer Synthesis: The conjugated diene unit is a classic monomer for polymerization. Future research could explore the incorporation of this compound as a functional monomer into polymers. The morpholine group could impart specific properties to the resulting material, such as altered polarity, solubility, or thermal stability. The direct catalytic dehydrogenation of diols and diamines to form polyamides showcases an atom-economical approach that could be conceptually adapted. nih.gov

Functional Materials: The nitrogen and oxygen atoms of the morpholine ring could act as coordination sites for metal ions, leading to the development of novel coordination polymers or metal-organic frameworks (MOFs) with catalytic or sensory properties.

Responsive Materials: The dienamine functionality could be incorporated into a polymer backbone, potentially acting as a trigger for controlled degradation or cross-linking upon exposure to specific stimuli (e.g., pH change), drawing inspiration from polymers that incorporate reactive units like enediynes. rsc.org

Computational Design of Next-Generation Dienamine Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalytic intermediates like dienamines. acs.orgnih.gov Future research will increasingly rely on computational modeling to guide the rational design of new catalysts and reactions for substrates such as this compound.

Key areas where computational studies will provide critical insights include:

Understanding Stereoselectivity: A significant challenge in dienamine catalysis has been the "Z/E-dilemma," where the observed stereochemical outcome of a reaction does not always correlate with the ground-state population of the dienamine's geometric isomers. acs.org Computational studies have been crucial in resolving this by calculating the energy of transition states, revealing that the kinetic preference for the reaction of one isomer over the other is the determining factor. nih.gov These calculations can reveal the importance of subtle non-covalent interactions, such as C-H---π and stacking interactions, in the transition state. acs.orgnih.gov

Predicting Reactivity and Regioselectivity: DFT calculations can model the entire reaction pathway for various transformations, such as Diels-Alder reactions. nih.gov This allows researchers to predict whether a reaction will be concerted or stepwise and to identify the factors controlling regioselectivity, saving significant experimental effort.

Rational Catalyst Design: By modeling the transition states of reactions with different catalyst scaffolds, researchers can predict which catalyst structures will lead to the highest stereoselectivity. This in silico screening approach can accelerate the discovery of new, highly efficient catalysts tailored for specific transformations of this compound.

Table 2: Insights from Computational Studies on Dienamine Reactivity
Computational FindingMethodologyImplication for Future ResearchReference
Kinetic preference for Z-dienamine formation.SCS-MP2/CBSSuggests that the initial formation ratio of dienamine isomers is kinetically controlled. acs.orgnih.gov
Faster reaction of Z-isomer with electrophiles.DFTExplains high enantioselectivity by showing the minor, more reactive isomer dictates the product stereochemistry. nih.gov
Stabilization of transition states via C-H---π interactions.DFTGuides catalyst design to maximize favorable non-covalent interactions for higher selectivity. acs.org
Acid additives promote isomerization to reactive cis-trienamine.M06-2XProvides a rationale for the use of co-catalysts and helps in optimizing reaction conditions. nih.gov

Sustainable Synthetic Approaches for Dienamine Production

The principles of green chemistry are increasingly guiding synthetic route design, emphasizing atom economy, use of renewable resources, and reduction of hazardous waste. rsc.orgrsc.org Future research on this compound will prioritize the development of more sustainable production methods.

Promising avenues for greener synthesis include:

Greener Morpholine Synthesis: Traditional methods for synthesizing the morpholine precursor can be inefficient. Recently, a simple, high-yielding, one or two-step redox-neutral protocol using inexpensive and less hazardous reagents (ethylene sulfate (B86663) and tBuOK) has been developed for the conversion of 1,2-amino alcohols to morpholines. nih.govacs.orgacs.org Adopting such methods can significantly improve the environmental footprint of the entire synthetic sequence.

Catalytic Amination from Renewable Resources: The development of catalytic methods to produce amines from renewable feedstocks, such as bio-derived alcohols, is a major goal. rsc.org Methodologies like "hydrogen borrowing" amination or reductive amination offer more sustainable alternatives to classical approaches. rsc.orgbenthamdirect.com

Solvent-Free and One-Pot Reactions: Performing the dienamine formation and its subsequent reaction in a single pot without intermediate purification steps reduces solvent waste and improves efficiency. nih.gov Microwave-assisted, solvent-free alkylation of amines with alcohols has been shown to be an atom-economical and green approach for synthesizing cyclic amines. nih.gov Applying these principles to the synthesis and use of this compound would represent a significant step towards a more sustainable chemical process.

By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound as a valuable tool for constructing complex molecules in an efficient, selective, and sustainable manner.

Q & A

Q. What are the established synthetic routes for 4-(2-Methylbuta-1,3-dienyl)morpholine, and what are the critical parameters affecting yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution or coupling reactions. For example, morpholine derivatives with alkyl or aryl substituents are synthesized via:

Alkylation : Reaction of morpholine with halogenated precursors (e.g., 2-methylbuta-1,3-dienyl bromide) under basic conditions.

Purification : Column chromatography or recrystallization to isolate the product.
Critical parameters include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios to minimize side reactions. Scalability requires iterative optimization using Design of Experiments (DoE) to balance yield (60–85%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. For example, vinyl protons in the dienyl group appear as doublets at δ 5.2–5.8 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 155.19 for C8_8H13_{13}NO2_2).
  • Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm1^{-1} indicate C=C stretching in the dienyl group.
  • HPLC : Purity assessment using reverse-phase columns with UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data observed in morpholine derivatives with similar substituents?

  • Methodological Answer : Contradictions often arise from subtle structural variations (e.g., substituent position or stereochemistry). Strategies include:
  • Comparative SAR Studies : Systematically modifying substituents (e.g., replacing 2-methylbuta-1,3-dienyl with phenyl or pyridyl groups) and testing activity against targets (e.g., enzyme inhibition assays).
  • Crystallography : Resolving 3D structures to identify binding modes (e.g., halogen bonding vs. hydrophobic interactions).
  • Meta-Analysis : Aggregating data from analogs (e.g., bromo-fluoro substitutions in ) to identify trends in potency or selectivity .

Q. What computational methods predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Advanced computational approaches include:
  • Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) Simulations : Modeling ligand-receptor interactions (e.g., docking into GPCRs or kinases) to assess binding affinity.
  • QSAR Models : Correlating electronic parameters (e.g., Hammett constants) with bioactivity data from analogs (e.g., fluorine-substituted derivatives in ) .

Methodological Design Questions

Q. How can purity and scalability of synthesis be optimized for high-throughput applications?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors improve reproducibility and reduce reaction times.
  • In-Line Analytics : Real-time monitoring via FTIR or UV-vis to detect intermediates.
  • DoE Optimization : Varying parameters (e.g., catalyst loading, solvent) to identify optimal conditions. For example, palladium-catalyzed couplings may require <5 mol% catalyst for cost efficiency .

Q. How to conduct systematic SAR studies for substituent variations?

  • Methodological Answer :
  • Library Synthesis : Prepare derivatives with substituents at the dienyl or morpholine ring (e.g., halogens, alkyl chains).
  • High-Throughput Screening : Test against panels of biological targets (e.g., kinases, ion channels).
  • Data Clustering : Use cheminformatics tools (e.g., PCA) to group compounds by activity profiles.
  • Example : shows bromophenoxy derivatives exhibit enhanced receptor affinity due to halogen bonding .

Safety and Handling

Q. What safety protocols are essential when handling this compound in synthesis labs?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal.
  • Reference SDS : Follow guidelines for similar nitro or halogenated morpholines (e.g., recommends avoiding skin contact due to potential irritancy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.